1-OXO-1-PHENYLPROPAN-2-YL 2-(1,3-DIOXO-3A,4,7,7A-TETRAHYDROISOINDOL-2-YL)BENZOATE
Description
1-OXO-1-PHENYLPROPAN-2-YL 2-(1,3-DIOXO-3A,4,7,7A-TETRAHYDROISOINDOL-2-YL)BENZOATE is a complex organic compound with a unique structure that combines various functional groups
Properties
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c1-15(21(26)16-9-3-2-4-10-16)30-24(29)19-13-7-8-14-20(19)25-22(27)17-11-5-6-12-18(17)23(25)28/h2-10,13-15,17-18H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYHXTHZKFWVIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2N3C(=O)C4CC=CCC4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-OXO-1-PHENYLPROPAN-2-YL 2-(1,3-DIOXO-3A,4,7,7A-TETRAHYDROISOINDOL-2-YL)BENZOATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoindole Derivative: This involves the reaction of phthalic anhydride with an amine to form the isoindole derivative.
Acylation: The isoindole derivative is then acylated with 1-oxo-1-phenylpropan-2-yl chloride under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common.
Chemical Reactions Analysis
Types of Reactions
1-OXO-1-PHENYLPROPAN-2-YL 2-(1,3-DIOXO-3A,4,7,7A-TETRAHYDROISOINDOL-2-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-OXO-1-PHENYLPROPAN-2-YL 2-(1,3-DIOXO-3A,4,7,7A-TETRAHYDROISOINDOL-2-YL)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-OXO-1-PHENYLPROPAN-2-YL 2-(1,3-DIOXO-3A,4,7,7A-TETRAHYDROISOINDOL-2-YL)BENZOATE exerts its effects involves interactions with various molecular targets. These targets include enzymes and receptors that are crucial for biological processes. The compound can inhibit or activate these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-oxo-1-phenylpropan-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
- 2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate
Uniqueness
1-OXO-1-PHENYLPROPAN-2-YL 2-(1,3-DIOXO-3A,4,7,7A-TETRAHYDROISOINDOL-2-YL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
